molecular formula C13H11BrFN3 B15207291 2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B15207291
M. Wt: 308.15 g/mol
InChI Key: XPQKAHALWNQOKN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, along with amino and nitrile groups on the pyrrole ring

Preparation Methods

The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 4,5-dimethyl-1H-pyrrole-3-carbonitrile.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce the nitrile group to an amine.

    Substitution: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH₃) to form methoxy derivatives.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the pyrrole ring, leading to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C13H11BrFN3

Molecular Weight

308.15 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11BrFN3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(14)5-11(12)15/h3-5H,17H2,1-2H3

InChI Key

XPQKAHALWNQOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)Br)F)C

Origin of Product

United States

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